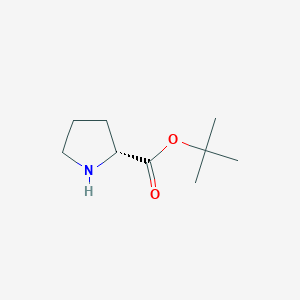

(R)-tert-Butyl pyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for (R)-tert-butyl pyrrolidine-2-carboxylate, a valuable chiral building block in the development of novel therapeutics. The synthesis commences with the readily available starting material, D-proline, and proceeds through a direct esterification reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development efforts in medicinal chemistry and process development.

Core Synthesis Pathway: Direct Esterification of D-Proline

The most direct and efficient pathway for the synthesis of this compound from D-proline involves a direct tert-butylation of the carboxylic acid. This method circumvents the need for N-protection and subsequent deprotection steps, streamlining the overall process. A particularly effective method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be a powerful and rapid approach for the tert-butylation of free amino acids.[1]

Experimental Protocol: Direct tert-Butylation of D-Proline

This protocol is adapted from a general procedure for the tert-butylation of free amino acids.[1]

Materials:

-

D-Proline

-

tert-Butyl acetate (t-BuOAc)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add D-proline (1.0 equivalent).

-

Solvent and Reagent Addition: Add tert-butyl acetate as the solvent. To this suspension, add bis(trifluoromethanesulfonyl)imide (1.1 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Quantitative Data

The following table summarizes the typical quantitative data for the direct tert-butylation of amino acids, which is applicable to the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | Good to High | [1] |

| Reaction Time | Fast | [1] |

| Purity | ≥98% (post-purification) | [2] |

| Enantiomeric Excess (e.e.) | >98% | [3] |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from D-proline.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of a key synthesis pathway for this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocol for their specific laboratory conditions and scale.

References

(R)-tert-Butyl pyrrolidine-2-carboxylate chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral derivative of the amino acid proline, is a pivotal building block in modern medicinal chemistry. Its rigid five-membered ring and chiral center offer a valuable scaffold for the stereoselective synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside its applications in drug discovery and relevant synthetic methodologies. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile compound for the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as tert-butyl D-prolinate, is a stable, non-natural amino acid ester. Its key physicochemical properties are summarized in the tables below. Data for the corresponding L-enantiomer, (S)-tert-butyl pyrrolidine-2-carboxylate, is also included for comparative purposes, as its physical properties are identical with the exception of the sign of optical rotation.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | tert-Butyl D-prolinate, H-D-Pro-OtBu |

| CAS Number | 90071-62-8[1] |

| Molecular Formula | C₉H₁₇NO₂[1] |

| Molecular Weight | 171.24 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow oil or liquid[2][4][5] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 98-103 °C (for L-isomer)[2] |

| Boiling Point | 219.2 ± 33.0 °C (Predicted)[2] |

| Density | 0.995 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as chloroform, methanol, dichloromethane, and ethanol.[2][4] |

| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in EtOH) for the (S)-isomer[5] |

| pKa | 8.32 ± 0.10 (Predicted)[2] |

| Refractive Index | 1.454 (for L-isomer)[2] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester, signals for the tert-butyl group, and distinct signals for the carbons of the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. C-H stretching vibrations for the alkyl groups will appear below 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Experimental Protocols

Synthesis

The synthesis of this compound typically starts from the naturally available chiral precursor, D-proline. A common method involves the esterification of the carboxylic acid group.

General Esterification Procedure:

-

Protection of the Amine Group (Optional but Recommended): To prevent side reactions, the secondary amine of the pyrrolidine ring can be protected, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Esterification: The carboxylic acid of D-proline (or its N-protected derivative) is reacted with a tert-butylating agent. A common method is the reaction with isobutylene in the presence of a strong acid catalyst.

-

Deprotection (if applicable): If an N-protecting group was used, it is removed in the final step to yield the desired product.

Purification

Purification is typically achieved by standard laboratory techniques.

-

Extraction: After the reaction, the product is usually extracted from the aqueous phase using an organic solvent.

-

Chromatography: Flash column chromatography on silica gel is a common method for purification.

-

Distillation: Given its liquid nature, vacuum distillation can be employed for further purification.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound, as a chiral building block, is instrumental in the synthesis of a variety of pharmacologically active compounds.

-

Chiral Synthesis: Its primary application is in the stereoselective synthesis of complex molecules where the chirality at the 2-position of the pyrrolidine ring is crucial for biological activity.

-

Peptidomimetics: The proline scaffold is often used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability.

-

Enzyme Inhibitors: Proline derivatives are key components in the design of various enzyme inhibitors, including those for angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).[7][8]

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound to a particular signaling pathway. Its role is primarily that of a synthetic intermediate used to construct larger molecules that may interact with various biological targets and pathways. The biological activity of the final compound is determined by its overall structure, not solely by the pyrrolidine-2-carboxylate moiety.

Safety, Handling, and Storage

-

Safety: this compound is a chemical that should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and rigid cyclic structure provide a solid foundation for the design of novel therapeutics. While detailed spectral data and specific signaling pathway information are not extensively documented, its utility in the synthesis of a wide range of pharmaceuticals underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of its key properties and applications to aid researchers in its effective utilization.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 5. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl (S)-2-pyrrolidone-5-carboxylate = 98 GC 35418-16-7 [sigmaaldrich.com]

- 8. Proline based rationally designed peptide esters against dipeptidyl peptidase-4: Highly potent anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule (R)-tert-Butyl pyrrolidine-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 | dd | 1H | H-2 |

| ~3.05 | m | 1H | H-5a |

| ~2.90 | m | 1H | H-5b |

| ~2.20 | br s | 1H | N-H |

| ~2.05 | m | 1H | H-3a |

| ~1.90 | m | 2H | H-4 |

| ~1.75 | m | 1H | H-3b |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicity is abbreviated as: s = singlet, dd = doublet of doubleets, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C=O (ester) |

| ~81.0 | C(CH₃)₃ |

| ~60.0 | C-2 |

| ~47.0 | C-5 |

| ~30.5 | C-3 |

| 28.2 | C(CH₃)₃ |

| ~25.0 | C-4 |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H Stretch (secondary amine) |

| 2975-2870 | Strong | C-H Stretch (aliphatic) |

| ~1735 | Strong | C=O Stretch (ester)[1][2][3] |

| ~1150 | Strong | C-O Stretch (ester) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 116 | [M - C₄H₉O]⁺ or [M - t-butyl]⁺ |

| 70 | [Pyrrolidine ring fragment]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure elucidation.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural confirmation of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Integration of Spectroscopic Data for Structural Confirmation.

References

The Enantioselective Edge: A Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral proline derivative, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its ability to facilitate the formation of stereochemically defined molecules makes it an invaluable tool in the synthesis of complex pharmaceuticals and natural products. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles: Enamine and Iminium Catalysis

The catalytic prowess of this compound lies in its ability to mimic the function of natural Class I aldolase enzymes through enamine and iminium ion catalysis.[1][2] The secondary amine of the pyrrolidine ring is the key functional group that initiates the catalytic cycle.

Enamine Catalysis: In reactions involving a ketone as the nucleophile, the pyrrolidine nitrogen reacts to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and attacks an electrophile, such as an aldehyde or an imine, with high stereocontrol. The chiral environment provided by the (R)-configured pyrrolidine ring dictates the facial selectivity of this attack, leading to the preferential formation of one enantiomer.[3][4]

Iminium Catalysis: When an α,β-unsaturated carbonyl compound is the substrate, the pyrrolidine catalyst forms a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.

The bulky tert-butyl ester group plays a crucial role in modulating the catalyst's properties. It enhances solubility in organic solvents compared to the parent amino acid, proline, and its steric bulk can influence the stereochemical outcome of the reaction by creating a more defined chiral pocket in the transition state.[5] This often leads to improved diastereoselectivity and enantioselectivity.[2]

Applications in Asymmetric Synthesis

This compound and its parent compound, proline, are highly effective catalysts for a range of asymmetric transformations, including aldol, Mannich, and Michael reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl motifs. Proline and its derivatives catalyze the direct aldol reaction between a ketone and an aldehyde. The reaction proceeds through an enamine intermediate formed from the ketone and the catalyst, which then attacks the aldehyde.

Quantitative Data for Proline-Catalyzed Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 4 | 68 | 76 | [6] |

| 2 | Isobutyraldehyde | Acetone | L-Proline (30) | DMSO | 24 | 97 | 96 | [5] |

| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | Catalyst 1a (10) | DCM | 36 | 90 | 50 | [7] |

| 4 | Benzaldehyde | Cyclohexanone | Catalyst 1a (10) | DCM | 36 | 85 | 31 | [7] |

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. This compound catalyzes the three-component reaction between an aldehyde, an amine, and a ketone or aldehyde. The mechanism involves the formation of an enamine from the catalyst and the carbonyl donor, which then attacks an in situ-formed imine.

// Nodes catalyst [label="(R)-Pyrrolidine\nCatalyst"]; ketone [label="Ketone"]; enamine [label="Chiral Enamine\nIntermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde"]; amine [label="Amine"]; imine [label="Imine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; attack [label="Stereoselective\nC-C Bond Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; iminium [label="Iminium Ion"]; hydrolysis [label="Hydrolysis"]; product [label="Chiral β-Amino Ketone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges catalyst -> enamine [label="- H2O"]; ketone -> enamine; aldehyde -> imine [label="- H2O"]; amine -> imine; enamine -> attack; imine -> attack; attack -> iminium; iminium -> hydrolysis; hydrolysis -> product; hydrolysis -> catalyst [label="Regeneration"]; } caption [label="Catalytic Cycle of the Asymmetric Mannich Reaction", fontname="Arial", fontsize=10];

Quantitative Data for Proline-Catalyzed Mannich Reactions

| Entry | Aldehyde Donor | Imine Acceptor (from) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 1 | Propanal | N-PMP-imino ethyl glyoxylate | L-Proline (20) | CH2Cl2 | 2 | 94 | >95:5 | >99 | [4] |

| 2 | Isovaleraldehyde | N-PMP-imino ethyl glyoxylate | L-Proline (20) | CH2Cl2 | 4 | 91 | >95:5 | >99 | [4] |

| 3 | Acetone | N-PMP-imino ethyl glyoxylate | (R)-β-Proline (10) | 2-Propanol | 16 | 78 | >95:5 (anti) | 96 (anti) | [4] |

Asymmetric Michael Addition

The asymmetric Michael addition is a conjugate addition reaction that forms a new carbon-carbon bond. Proline-derived catalysts facilitate the addition of a nucleophile (often a ketone or aldehyde) to an α,β-unsaturated carbonyl compound. The reaction proceeds via an enamine intermediate, which attacks the Michael acceptor.

Quantitative Data for Asymmetric Michael Additions

| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline-based CIL (10) | Ethanol | 95 | 97 | [3] |

| 2 | Propanal | 1,1-bis(phenylsulfonyl)ethylene | Proline derivative 30 (10) | CH2Cl2 | 97 | 52 | [8] |

| 3 | Nitromethane | 4-Oxo-4-phenylbut-2-enoate | Catalyst F (20) | CH2Cl2 | 76 | 94 | [7] |

Experimental Protocols

The following are general procedures for conducting asymmetric reactions using proline-based catalysts. These can be adapted for use with this compound.

Protocol 1: Asymmetric Aldol Reaction

Materials:

-

Aldehyde (1.0 eq)

-

Ketone (e.g., acetone, can be used as solvent or in excess)

-

This compound (10-30 mol%)

-

Anhydrous solvent (e.g., DMSO, CH2Cl2)

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate

-

Anhydrous MgSO4 or Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldehyde in the chosen solvent, add the ketone.

-

Add this compound to the mixture.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-hydroxy ketone.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Mannich Reaction (Three-Component)

Materials:

-

Aldehyde (1.0 eq)

-

Amine (e.g., p-anisidine) (1.1 eq)

-

Ketone (e.g., hydroxyacetone) (excess)

-

This compound (10-20 mol%)

-

Anhydrous DMSO

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate

-

Anhydrous MgSO4 or Na2SO4

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve the aldehyde, amine, and this compound in DMSO.

-

Add the ketone to the mixture.

-

Stir the reaction vigorously at room temperature and monitor by TLC.

-

Once the starting aldehyde is consumed, add saturated aqueous NH4Cl to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired β-amino ketone.

-

Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.[4]

Conclusion

This compound is a versatile and efficient organocatalyst for a variety of asymmetric transformations. Its mechanism of action, rooted in enamine and iminium catalysis, provides a reliable platform for the stereoselective synthesis of chiral building blocks essential for drug discovery and development. The presence of the tert-butyl ester group offers practical advantages in terms of solubility and can positively influence the stereochemical outcome of the reactions. The straightforward experimental protocols and mild reaction conditions further enhance its appeal for both academic and industrial research.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-tert-Butyl pyrrolidine-2-carboxylate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications in asymmetric synthesis and drug discovery.

Chemical Identity and Properties

This compound, also known as tert-butyl D-prolinate or D-Proline tert-butyl ester, is the (R)-enantiomer of the tert-butyl ester of proline. Its chirality makes it a valuable synthon for the introduction of stereocenters in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Molecular Formula

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | tert-Butyl D-prolinate, D-Proline tert-butyl ester, H-D-Pro-OtBu |

| CAS Number | 90071-62-8[1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₂[1][3][4] |

| Molecular Weight | 171.24 g/mol [3] |

| InChI Key | XJJBXZIKXFOMLP-SSDOTTSWSA-N[1] |

| SMILES | C([C@@H]1NCCC1)(=O)OC(C)(C)C[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid/syrup |

| Boiling Point | 219.2 ± 33.0 °C at 760 mmHg[1][3] |

| Density | 0.995 ± 0.06 g/cm³[1][3] |

| Flash Point | 86.4 ± 25.4 °C[1][3] |

| Water Solubility | Sparingly soluble (16 g/L at 25 °C)[3] |

| Topological Polar Surface Area | 38.3 Ų[1] |

| XLogP3 | 1.1[1][3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound from D-proline can be achieved through several esterification methods. A common and effective method involves the use of 2,2-dimethoxypropane under acidic catalysis. This method is advantageous as it proceeds under relatively mild conditions.

Materials:

-

D-Proline

-

2,2-Dimethoxypropane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-proline (11.5 g, 100 mmol) and dichloromethane (100 mL).

-

Addition of Reagents: To the resulting suspension, add 2,2-dimethoxypropane (24.6 mL, 200 mmol). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Applications in Drug Development and Asymmetric Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a rigid, chiral scaffold. This compound, as a derivative of D-proline, is a crucial starting material for the synthesis of a wide range of biologically active molecules and chiral catalysts.

Its applications include:

-

Chiral Building Block: It serves as a fundamental building block for the enantioselective synthesis of pharmaceuticals. The pyrrolidine ring and the defined stereocenter at the 2-position are incorporated into the final drug structure. A notable example is the use of D-proline derivatives in the synthesis of Factor Xa inhibitors like Eribaxaban, where a substituted (R)-pyrrolidine-2-carboxylic acid derivative is a key intermediate.

-

Peptide Synthesis: In peptide chemistry, it is used to introduce D-proline residues into peptide sequences. D-amino acids can enhance the metabolic stability of peptides and induce specific secondary structures.

-

Asymmetric Catalysis: The pyrrolidine moiety is a core component of many organocatalysts. Derivatives of this compound can be used to synthesize chiral ligands and catalysts for various asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions.[5]

Visualizations

The following diagrams illustrate the logical flow and relationships in the synthesis and application of this compound.

Caption: Synthesis of this compound.

Caption: Role as a Chiral Building Block in Drug Synthesis.

References

Commercial Suppliers and Technical Guide for (R)-tert-Butyl pyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for (R)-tert-Butyl pyrrolidine-2-carboxylate, a valuable chiral building block in pharmaceutical synthesis. This document includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and quality control, and visual representations of key workflows.

Commercial Availability

This compound and its hydrochloride salt are available from a range of chemical suppliers. The quality and purity of the product can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their application. The following table summarizes publicly available data from several commercial vendors.

Table 1: Comparison of Commercial Suppliers for this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity/Specification | Molecular Formula | Additional Notes |

| Sigma-Aldrich | This compound hydrochloride | 184719-80-0 | 97% | C₉H₁₈ClNO₂ | Melting point: 94°C.[1] |

| CookeChem | This compound hydrochloride | 184719-80-0 | 98% | C₉H₁₇NO₂·HCl | - |

| BLD Pharm | This compound hydrochloride | 184719-80-0 | Not specified | C₉H₁₈ClNO₂ | Storage: Inert atmosphere, room temperature. |

| BLD Pharm | tert-Butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | Storage: Keep in dark place, inert atmosphere, store in freezer, under -20°C.[2] |

| Shaanxi Lighte Optoelectronics Material Co., Ltd. | This compound hydrochloride | 184719-80-0 | 97% | C₉H₁₈ClNO₂ | Store at room temperature.[3] |

| Synthonix | This compound hydrochloride | 184719-80-0 | 98% | C₉H₁₈ClNO₂ | -[4] |

| Pharmaffiliates | This compound hydrochloride | 184719-80-0 | Not specified | C₉H₁₈ClNO₂ | Storage: 2-8°C Refrigerator.[5] |

| 001CHEMICAL | tert-butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | -[6] |

| Parchem | tert-butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | -[7] |

| Enamine | tert-butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | -[8] |

Note: This data is based on publicly available information and may not be exhaustive. Researchers should always request a certificate of analysis (CoA) from the supplier for detailed and lot-specific data.

Experimental Protocols

Synthesis of this compound from D-Proline

This protocol describes a common method for the synthesis of this compound starting from the readily available chiral precursor, D-proline. The procedure involves the esterification of the carboxylic acid functionality.

Materials:

-

D-Proline

-

tert-Butanol

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Activation of D-Proline: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend D-proline in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and will produce gas (HCl and SO₂), so ensure adequate ventilation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the D-proline is completely converted to its acid chloride hydrochloride salt (a white solid).

-

Esterification: In a separate flask, prepare a solution of tert-butanol in anhydrous diethyl ether.

-

Cool the D-proline acid chloride hydrochloride suspension back to 0°C and slowly add the tert-butanol solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the gas evolution ceases and the aqueous layer is basic.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Quality Control: Chiral Purity Determination by HPLC

Ensuring the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)

-

HPLC-grade hexane or heptane

-

HPLC-grade isopropanol or ethanol

-

Sample of this compound

-

Racemic standard of tert-Butyl pyrrolidine-2-carboxylate (for method development and peak identification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane (or heptane) and isopropanol (or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). The optimal ratio may need to be determined empirically to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of this compound.

-

Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the racemic standard.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Signaling Pathways and Applications

This compound is not known to be directly involved in specific signaling pathways as an active pharmaceutical ingredient (API). Instead, its significance lies in its role as a versatile chiral building block for the synthesis of more complex molecules with therapeutic potential. The pyrrolidine ring is a common scaffold in many biologically active compounds.

The logical relationship for its application in drug development can be visualized as follows:

This guide provides a foundational understanding of the commercial landscape and technical considerations for this compound. For any specific application, it is imperative to consult the supplier's documentation and perform appropriate in-house quality control.

References

- 1. This compound hydrochloride | 184719-80-0 [sigmaaldrich.com]

- 2. 113131-45-6|tert-Butyl pyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. This compound hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. Synthonix, Inc > 184719-80-0 | this compound hydrochloride [synthonix.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 001chemical.com [001chemical.com]

- 7. parchem.com [parchem.com]

- 8. arctomsci.com [arctomsci.com]

(R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (R)-tert-Butyl pyrrolidine-2-carboxylate. The following sections detail the chemical and physical properties, hazard identification, personal protective equipment (PPE) recommendations, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 113131-45-6 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Flash Point | Data not available |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2][3][4][5][6][7][8][9][10]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.[1]

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction.

-

H332: Harmful if inhaled.[1]

Precautionary Statements:

A comprehensive list of precautionary statements should be consulted from a current Safety Data Sheet (SDS) before handling. Key precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from ignition sources.[1][4][5][7][9]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, appropriate personal protective equipment must be worn when handling this compound.

| PPE Category | Recommendation | Specifications |

| Eye and Face Protection | Chemical splash goggles and/or face shield | Must meet ANSI Z87.1 standards.[3] |

| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Nitrile gloves are a suitable option for short-term protection.[3] |

| Respiratory Protection | Use in a certified chemical fume hood | All handling should be conducted in a well-ventilated laboratory inside a certified chemical fume hood.[3] |

| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[3] |

Below is a diagram illustrating the recommended PPE workflow for handling this compound.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Avoid breathing vapors or dust.[4]

-

Prevent contact with skin, eyes, and clothing.[2]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Do not eat, drink, or smoke in the handling area.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

It is recommended to store this compound under an inert atmosphere.

-

For long-term storage, keep in a freezer at or below -20°C.

The logical relationship for safe storage is depicted in the following diagram:

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general procedure for the preparation of similar compounds involves the reaction of the corresponding amino acid with a tert-butylating agent. For instance, a method for preparing pyrrolidine-2-carboxylic acid derivatives is described in patent EP3015456A1.[11] Researchers should adapt established synthetic methodologies with appropriate safety precautions as outlined in this guide.

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area and ensure it is well-ventilated.[12]

-

Contain: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2][12]

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[12]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[12]

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

The general workflow for spill response is outlined below:

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[12]

-

Containerization: Place waste into a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]

-

Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[12]

-

Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][12]

This guide is intended to provide a summary of the best practices for the safe handling and storage of this compound. It is not a substitute for a thorough review of the compound's Safety Data Sheet (SDS) and consultation with your institution's safety office. Always prioritize safety and adhere to all established laboratory protocols and regulations.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. benchchem.com [benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. lobachemie.com [lobachemie.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

(R)-tert-Butyl Pyrrolidine-2-carboxylate and its Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals. Among its many useful building blocks, (R)-tert-Butyl pyrrolidine-2-carboxylate stands out as a versatile chiral starting material for the synthesis of a wide array of biologically active molecules. Its rigid, five-membered ring structure allows for precise three-dimensional positioning of substituents, making it an ideal template for designing targeted therapies. This technical guide provides an in-depth review of this compound and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery, with a particular emphasis on quantitative data and detailed experimental methodologies.

Synthesis of this compound and Key Derivatives

The synthesis of chiral pyrrolidine derivatives often begins with readily available chiral precursors like L-proline. The tert-butyl ester group in the target compound serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Synthesis of the Core Scaffold: this compound

While specific high-yield, enantioselective syntheses are often proprietary, a general approach involves the esterification of L-proline with a tert-butyl source under acidic conditions.

Synthesis of Key Derivatives

The pyrrolidine scaffold can be elaborated through various synthetic strategies, including multicomponent reactions (MCRs), which offer an efficient means to generate molecular diversity.

Detailed Experimental Protocol: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of a Pyrrolidine Derivative [1]

This protocol describes a multicomponent reaction for the synthesis of a functionalized pyrrolidine derivative.

-

Reactant Preparation : An aldehyde (1.1 equiv) and a primary amine or aniline (1.1 equiv) are dissolved in dry toluene (0.1 M) and stirred over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate imine formation.[1]

-

Reaction Setup : To the pre-formed imine solution, ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) and a 1,1-cyclopropanediester (1.0 equiv) are added sequentially.[1]

-

Reaction and Workup : The reaction mixture is heated to 80 °C and stirred until thin-layer chromatography (TLC) indicates the consumption of the cyclopropanediester. The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure.[1]

-

Purification and Analysis : The crude product is purified by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.[1]

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl 2-((R)-tert-butylsulfinylcarbamoyl)pyrrolidine-1-carboxylate [2]

This procedure details the synthesis of a chiral sulfinylcarbamoyl pyrrolidine derivative.

-

Reagent Preparation : To a solution of (S)-2-Methyl-2-propanesulfinamide (10 mmol) in dry THF (25 mL) at 0 °C, NaH (0.48 g, 12 mmol, 60%) is added under a nitrogen atmosphere. The reaction mixture is stirred for 0.5 hours.[2]

-

Reaction : Compound (S)-1 (assumed to be an activated pyrrolidine-2-carboxylate) (1.21 g, 10 mmol) is added to the reaction mixture. The resulting mixture is stirred for an additional 48 hours.[2]

-

Work-up : The reaction is quenched by pouring it into a saturated aqueous NH₄Cl solution and extracted with EtOAc (4 x 30 mL). The combined organic extracts are washed successively with saturated aqueous NaHCO₃ solution and brine, dried over MgSO₄, and evaporated to dryness.[2]

-

Purification : The residue is purified by column chromatography (2:1 petroleum ether: ethyl acetate) to give the title compound in approximately 70% yield.[2]

Detailed Experimental Protocol: Synthesis of (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine [3]

This protocol describes the reduction of a pyrrolidine derivative.

-

Reaction Setup : To a mixture of (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine (2.5g, 7.3mmol) in 20ml of THF, red aluminum (4.04g, 20mmol) is added.[3]

-

Reaction : The mixture is stirred at 25°C overnight.[3]

-

Work-up : The reaction is quenched with dilute HCl and extracted with ethyl acetate.[3]

-

Purification : The combined organic phase is concentrated and then purified by column chromatography to give 1.59g of the title compound in 79.9% yield.[3]

Biological Activities and Applications

Derivatives of this compound have shown a remarkable range of biological activities, leading to their investigation in various therapeutic areas.

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives have emerged as a promising class of anticonvulsant agents.

Quantitative Data: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| 69k | 80.38 | 108.80 | - | [4] |

| 15 | 41.0 | 45.42 | 101.6 | [5] |

| 33 | 27.4 | 30.8 | - | [6] |

| 3d | 13.4 | - | 86.1 | [7] |

| 3k | 18.6 | - | 271.6 | [7] |

MES: Maximal Electroshock Seizure test; 6 Hz: Psychomotor Seizure test; scPTZ: subcutaneous Pentylenetetrazole test.

GPR40 Agonism for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40) has been identified as a therapeutic target for type 2 diabetes. Certain pyrrolidine derivatives act as potent agonists of this receptor.

Quantitative Data: GPR40 Agonist Activity of Pyrrolidine Derivatives

| Compound | hGPR40 EC₅₀ (µM) | mGPR40 EC₅₀ (µM) | Reference |

| (R,R)-9 | 0.11 | 0.054 | [4] |

| (S,S)-9 | 0.49 | 2.4 | [4] |

hGPR40: human GPR40; mGPR40: mouse GPR40.

Signaling Pathway of GPR40 Agonists

GPR40 agonists stimulate insulin secretion in a glucose-dependent manner. Upon binding to GPR40 on pancreatic β-cells, they activate a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium levels and subsequent insulin release.[8][9][10][11] Some agonists can also activate a Gαs-mediated pathway, leading to the secretion of incretins like GLP-1 from enteroendocrine L-cells, which further potentiates insulin secretion.[8][9][12]

Caption: GPR40 agonist signaling pathway.

Casein Kinase 1 (CK1) Inhibition

Casein kinase 1 (CK1) is a family of serine/threonine kinases implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and neurodegenerative disorders. Pyrrolidine-based molecules have been developed as potent and selective CK1 inhibitors.

Quantitative Data: CK1 Inhibitor Activity of Pyrrolidine Derivatives

| Compound | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Reference |

| SR-2890 | ≤ 50 | - | [13] |

| SR-3029 | ≤ 50 | - | [13] |

Mechanism of Action of CK1 Inhibitors

Most known CK1 inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates.[14][15][16][17] This inhibition modulates downstream signaling pathways regulated by CK1.

Caption: Mechanism of competitive inhibition of CK1.

Antibacterial Activity

The pyrrolidine scaffold is also a key feature in the development of novel antibacterial agents.

Quantitative Data: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-diones | S. aureus (MSSA & MRSA) | 8-16 | [18] |

| Pyrrole benzamide derivatives | S. aureus | 3.12-12.5 | [19] |

| Thiazole-pyrrolidine derivatives | A. baumannii | 31.25 | [20] |

| Thiazole-pyrrolidine derivatives | M. tuberculosis H37Rv | 0.98-1.96 | [20] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its derivatives is crucial for drug development.

Physicochemical Data for Selected Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | C₉H₁₇NO₂ | 171.24 | |

| (S)-tert-butyl 2-((R)-tert-butylsulfinylcarbamoyl)pyrrolidine-1-carboxylate | C₁₄H₂₆N₂O₄S | 318.44 | [11] |

| (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine | C₁₄H₂₉NO₃Si | 287.47 |

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and diverse chemical space for the discovery of new therapeutic agents. The synthetic versatility of the pyrrolidine scaffold, coupled with its favorable pharmacological properties, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more complex and highly functionalized derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of novel synthetic methodologies, such as asymmetric multicomponent reactions and biocatalysis, will undoubtedly accelerate the discovery of next-generation pyrrolidine-based drugs.

Caption: General workflow for drug discovery with pyrrolidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Asymmetry: A Technical Guide to the Discovery and Historical Development of Pyrrolidine-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry and drug development. Among the myriad of tools available to the synthetic chemist, chiral auxiliaries have proven to be a robust and reliable strategy for controlling stereochemistry. Within this class of molecules, pyrrolidine-based structures have emerged as particularly privileged scaffolds, owing to their conformational rigidity, ready availability from the chiral pool, and remarkable efficacy in a wide range of asymmetric transformations. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal chemical entities, from their conceptual origins to their contemporary applications in complex molecule synthesis.

Foundational Discoveries: Proline and the Dawn of Organocatalysis

The story of pyrrolidine-based chiral auxiliaries is inextricably linked to the development of asymmetric organocatalysis. The seminal moment can be traced back to 1971 with the independent discoveries by chemists at Hoffmann-La Roche and Schering AG of the Hajos-Parrish-Eder-Sauer-Wiechert reaction .[1][2] This intramolecular aldol reaction, catalyzed by the naturally occurring amino acid L-proline, demonstrated that a small organic molecule could induce significant enantioselectivity, a role previously dominated by enzymes and chiral metal complexes.

Though groundbreaking, the full impact of this discovery lay dormant for nearly three decades. The renaissance of organocatalysis, and with it, the prominence of pyrrolidine-based systems, was ignited in 2000 with two landmark publications. Benjamin List and Carlos F. Barbas III demonstrated that L-proline could effectively catalyze intermolecular aldol reactions, expanding the scope of this transformation significantly.[1] In the same year, David W. C. MacMillan introduced the concept of "iminium ion catalysis" using chiral imidazolidinones derived from amino acids, which proved highly effective in asymmetric Diels-Alder reactions.[1] These reports collectively marked the birth of modern asymmetric organocatalysis and firmly established the pyrrolidine scaffold as a key player.

Key Developments in Pyrrolidine-Based Chiral Auxiliaries

Following these foundational discoveries, the field witnessed an explosion of research focused on the design and application of novel pyrrolidine-based chiral auxiliaries and organocatalysts.

The Enders SAMP/RAMP Auxiliaries

One of the most significant early developments was the introduction of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP ) and its (R)-enantiomer (RAMP ) by E. J. Corey and Dieter Enders in the mid-1970s. These prolinol-derived chiral auxiliaries became workhorses in asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes via their chiral hydrazones. The high stereoselectivity is achieved through the formation of a rigid, chelated azaenolate intermediate where the lithium cation is coordinated to both the nitrogen and the oxygen of the methoxymethyl group, effectively blocking one face of the enolate from electrophilic attack.

C2-Symmetric Pyrrolidines

The principle of C2-symmetry, where a molecule possesses a twofold rotational axis, has been a powerful design element in asymmetric catalysis. C2-symmetric 2,5-disubstituted pyrrolidines have been extensively utilized as chiral auxiliaries and ligands in a variety of metal-catalyzed reactions.[3] Their symmetrical nature reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. These auxiliaries are frequently derived from readily available starting materials like pyroglutamic acid or are synthesized through stereoselective routes.[3]

The Jørgensen-Hayashi Catalysts

A major breakthrough in the realm of organocatalysis occurred in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently reported the use of diarylprolinol silyl ethers as highly effective catalysts for the asymmetric functionalization of aldehydes.[1][2] These catalysts, often referred to as Jørgensen-Hayashi catalysts, proved to be more reactive and soluble in organic solvents than proline itself. They operate through both enamine and iminium ion activation pathways, enabling a broad range of asymmetric transformations, including Michael additions, α-aminations, and α-oxidations.

Quantitative Data Summary

The following tables summarize the performance of key pyrrolidine-based chiral auxiliaries and organocatalysts in various asymmetric reactions.

Table 1: Proline-Catalyzed Intermolecular Aldol Reaction

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 |

| Isovaleraldehyde | Acetone | 20 | Neat | 97 | 93 |

| Benzaldehyde | Cyclohexanone | 20 | DMSO | 99 | 96 (anti) |

Table 2: MacMillan Imidazolidinone Catalyzed Diels-Alder Reaction

| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | exo:endo | ee (%) (endo) |

| Crotonaldehyde | Cyclopentadiene | 5 | CH2Cl2 | 91 | 1:12 | 90 |

| Cinnamaldehyde | Cyclopentadiene | 5 | CH2Cl2 | 99 | 1:19 | 94 |

| Acrolein | 1,3-Butadiene | 10 | THF/H2O | 85 | - | 88 |

Table 3: Enders SAMP/RAMP Asymmetric Alkylation

| Ketone | Electrophile | Auxiliary | Overall Yield (%) | de (%) | ee (%) |

| Cyclohexanone | Iodomethane | SAMP | 75 | >98 | >98 |

| Propanal | Benzyl bromide | RAMP | 65 | 95 | >95 |

| 3-Pentanone | Ethyl iodide | SAMP | 71 | >95 | >95 |

Table 4: Jørgensen-Hayashi Catalyzed Michael Addition

| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |

| Propanal | β-Nitrostyrene | 10 | Toluene | 95 | 95:5 (syn) | 99 |

| Hexanal | 1-Nitrocyclohexene | 10 | CH2Cl2 | 89 | >99:1 (anti) | 98 |

| Isovaleraldehyde | (E)-2-Nitro-1-phenylpropene | 5 | Dioxane | 92 | 91:9 (syn) | >99 |

Detailed Experimental Protocols

General Procedure for Proline-Catalyzed Intermolecular Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

General Procedure for MacMillan Imidazolidinone Catalyzed Diels-Alder Reaction

To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent (1.0 M) is added the imidazolidinone catalyst (0.05 mmol, 5 mol%). The solution is cooled to the desired temperature, and the diene (2.0 mmol) is added. The reaction is stirred until complete consumption of the aldehyde as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the cycloaddition product.

General Procedure for Asymmetric Alkylation using SAMP Hydrazone

Step 1: Hydrazone Formation. A mixture of the ketone or aldehyde (10 mmol) and SAMP (12 mmol) is stirred neat at room temperature for 12-24 hours. The resulting hydrazone is purified by distillation under reduced pressure.

Step 2: Alkylation. To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes). The solution is stirred for 30 minutes at 0 °C and then re-cooled to -78 °C. A solution of the SAMP hydrazone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

Step 3: Cleavage of the Auxiliary. The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and the solvent is evaporated. The residue is purified by flash chromatography to afford the α-alkylated carbonyl compound.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for key transformations involving pyrrolidine-based chiral auxiliaries.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-tert-Butyl pyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral synthetic building block, holds significant importance in the pharmaceutical industry for the synthesis of a variety of therapeutic agents. Its defined stereochemistry is crucial for the desired biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and characterization of this compound and its hydrochloride salt. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Stereochemistry and Absolute Configuration

The stereochemistry of tert-butyl pyrrolidine-2-carboxylate is defined by the chiral center at the C2 position of the pyrrolidine ring. The designation "(R)" refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are prioritized as follows:

-

-COOH (or -COOtBu) group

-

The nitrogen atom within the pyrrolidine ring

-

The C5 methylene group of the ring

-

The hydrogen atom

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority substituent traces a clockwise direction, thus assigning the (R) configuration. The presence of this single, well-defined stereocenter makes the molecule chiral and optically active.

The absolute configuration of this compound is typically established by its synthesis from a chiral precursor of known configuration, most commonly D-proline. D-proline possesses the (R) configuration, and this stereochemistry is retained throughout the synthetic sequence.

Logical Relationship for Stereochemical Assignment:

Caption: Assignment of Absolute Configuration.

Synthesis

The most common and reliable method for the synthesis of this compound is the esterification of D-proline. A widely used procedure involves the reaction of D-proline with di-tert-butyl dicarbonate in the presence of a base.

Synthetic Pathway:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of N-Boc-L-proline, which can be adapted for the D-enantiomer, involves the following steps[1]:

-

Reaction Setup: To a solution of D-proline (1 equivalent) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) (1.5 equivalents).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the mixture.

-

Reaction: Stir the mixture at room temperature for 2.5 hours. The reaction progress can be monitored by the transition of the initially cloudy liquid to a colorless solution.

-

Work-up: Wash the organic phase sequentially with a saturated citric acid aqueous solution, saturated sodium chloride aqueous solution, and water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by washing with a small amount of diethyl ether and drying to yield the final product.

Experimental Protocol: Conversion to Hydrochloride Salt

The free base can be converted to its hydrochloride salt for improved stability and handling:

-

Dissolution: Dissolve the this compound in a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., dioxane).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound hydrochloride.

| Property | Value | Reference |

| CAS Number | 184719-80-0 | [2] |

| Molecular Formula | C₉H₁₇NO₂ · HCl | [2] |

| Molecular Weight | 207.7 g/mol | [2] |

| Melting Point | 107-113 °C | [2] |

| Specific Optical Rotation | [α]D20 = +30 ± 2º (c=1 in H₂O) | [2] |

Spectroscopic Data

Expected ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the pyrrolidine ring protons between 1.8 and 3.8 ppm. The α-proton at the C2 position would appear as a multiplet.

Expected ¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 80 ppm, the ester carbonyl carbon around 173 ppm, and distinct signals for the pyrrolidine ring carbons.

Conclusion

This compound is a valuable chiral building block in pharmaceutical synthesis. Its stereochemical integrity is paramount for the biological activity of the target molecules. The synthesis from D-proline provides a reliable method to obtain the desired (R)-enantiomer. This guide has provided a detailed overview of its stereochemistry, synthesis, and characterization, offering a practical resource for scientists and researchers in the field of drug development. The provided experimental insights and data will aid in the successful application of this important chiral intermediate.

References

Methodological & Application

The Versatility of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Chiral Building Block in Modern Organic Synthesis

(R)-tert-Butyl pyrrolidine-2-carboxylate has emerged as a crucial chiral building block for organic chemists, providing a versatile scaffold for the synthesis of a wide array of complex molecules with significant biological and pharmacological activities. Its rigid pyrrolidine ring and the presence of a defined stereocenter make it an ideal starting material for the enantioselective synthesis of pharmaceutical intermediates, organocatalysts, and other high-value chiral compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in key synthetic transformations.

Application Note 1: Synthesis of a Key Intermediate for Teneligliptin

This compound is a foundational element in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. One prominent example is Teneligliptin. The synthesis involves the transformation of a derivative of this compound, namely (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, which serves as a critical intermediate. The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

This protocol details the synthesis of the key Teneligliptin intermediate starting from N-Boc-4-oxo-L-proline.

Materials:

-

N-Boc-4-oxo-L-proline

-

Thiazolidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Propylphosphonic anhydride (TPA) solution (e.g., 50% in ethyl acetate)

-

Ethyl acetate

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Petroleum ether

Procedure:

-

Amide Coupling: To a solution of N-Boc-4-oxo-L-proline (1 equivalent) in ethyl acetate, add thiazolidine (1.1 equivalents) and N,N-diisopropylethylamine (4 equivalents).

-

Cool the mixture to 2-7 °C.

-

Slowly add a solution of propylphosphonic anhydride (cyclic trimer) (1.2 equivalents) in ethyl acetate, maintaining the temperature between 2-7 °C.

-

Stir the reaction mixture at 2-4 °C for 2 hours.

-